N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide
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Overview
Description
N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. . This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom and four carbon atoms, and is further functionalized with various substituents, including a phenylthio group and a carboxamide group.
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have been shown to exhibit a variety of biological effects . For instance, suprofen, a 2-substituted thiophene, acts as a nonsteroidal anti-inflammatory drug, and articaine, a 2,3,4-trisubstituent thiophene, is used as a voltage-gated sodium channel blocker and dental anesthetic .
Mode of Action
Based on the known actions of similar thiophene derivatives, it can be inferred that this compound may interact with its targets to induce a variety of biological effects .
Biochemical Pathways
Thiophene derivatives are known to exhibit a wide range of pharmacological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Preparation Methods
The synthesis of N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiophene-3-carboxamide with phenylthioacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is typically carried out in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the C-2 and C-5 positions, using reagents such as bromine or iodine.
Scientific Research Applications
N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Biological Research: The compound is used as a probe to study enzyme interactions and protein-ligand binding due to its unique structural features.
Comparison with Similar Compounds
N-methyl-2-(2-(phenylthio)acetamido)thiophene-3-carboxamide can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxamide: Lacks the phenylthio group, resulting in different biological activities and chemical reactivity.
2-aminothiophene-3-carboxamide: Contains an amino group instead of the phenylthio group, leading to variations in its pharmacological properties.
Phenylthiophene: Lacks the carboxamide group, which affects its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-methyl-2-[(2-phenylsulfanylacetyl)amino]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S2/c1-15-13(18)11-7-8-19-14(11)16-12(17)9-20-10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDGBJETCLSBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CSC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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